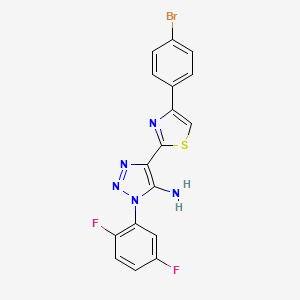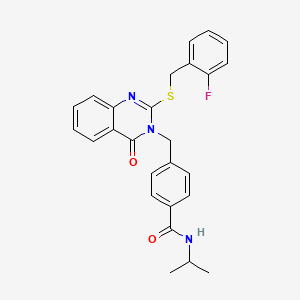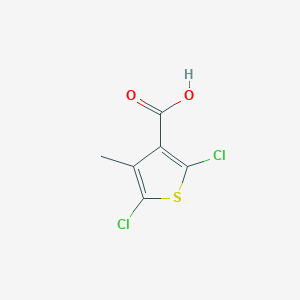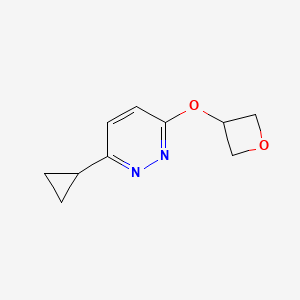
4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine is a novel molecule that appears to be related to a class of compounds with potential antimicrobial activities. The structure suggests the presence of a triazole ring, a thiazole moiety, and a bromophenyl group, which are common in various synthesized compounds that exhibit biological activities.
Synthesis Analysis
The synthesis of related triazole and thiazole derivatives has been reported in the literature. For instance, a synthesis route for triazol derivatives involves the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without any solvent, leading to the formation of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives . Another synthesis method for thiazole derivatives includes the Hantzsch reaction between α-bromo ketones and (het)arylthioureas to yield 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amines . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structures of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives have been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions . These structural features are important for the stability and potential intermolecular interactions of the compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets through hydrogen bonding and other non-covalent interactions. The presence of a bromophenyl group in the molecule suggests potential for further chemical modifications, such as Suzuki coupling reactions, which could be used to introduce additional functional groups or to create more complex derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related compounds have been characterized by 1H NMR, IR, and Mass spectroscopy . These compounds typically exhibit solid-state properties conducive to crystal formation, as evidenced by the reported crystal structures . The antimicrobial activity screening of similar compounds has shown promising results against various strains of bacteria and fungi, indicating the potential for the compound to also possess such activities .
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Thiazol-2-amine derivatives, including those with difluorophenyl units and triazole moieties, have been synthesized and evaluated for their biological activities. These compounds are of interest due to their potential antifungal and plant-growth-regulatory activities (Jian‐Bing Liu et al., 2011).
Antimicrobial Activities
- Novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, which share structural similarities with the compound , have been synthesized and screened for antimicrobial activity against various strains of bacteria and fungi, showing promising results (A. Kaneria et al., 2016).
Antitumor Activities
- Certain thiazol-2-amine derivatives with triazole components have shown good antitumor activity, as evidenced by crystal structure analysis and biological testing against cancer cell lines (叶姣 et al., 2015).
Structural Characterization
- Structural characterization of isostructural thiazoles integrated with fluorophenyl and triazolyl groups has been performed, providing insights into their molecular arrangements and potential interactions (B. Kariuki et al., 2021).
Propriétés
IUPAC Name |
5-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,5-difluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF2N5S/c18-10-3-1-9(2-4-10)13-8-26-17(22-13)15-16(21)25(24-23-15)14-7-11(19)5-6-12(14)20/h1-8H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGCMMMBUSVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)




![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)
